o-Iodosobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

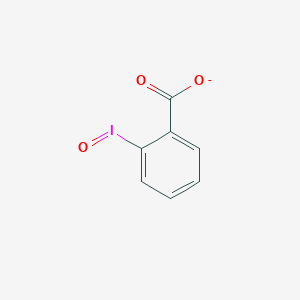

O-Iodosobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C7H4IO3- and its molecular weight is 263.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Diagnostic Imaging

One of the notable applications of o-iodosobenzoate is in the field of nuclear medicine. Specifically, ortho-iodobenzoic acid labeled with iodine-131 is utilized as a radiopharmaceutical for liver function tests. The compound is injected into patients, and its metabolism is monitored to assess liver function. Studies have demonstrated that the excretion patterns of ortho-iodobenzoic acid can provide insights into hepatic metabolism and conjugation processes in patients with liver diseases .

1.2 Antimicrobial Activity

Research indicates that sodium this compound exhibits antimicrobial properties. A study found that it was highly toxic to certain bacteria when administered subcutaneously in animal models, suggesting potential use as an antimicrobial agent . This property could be explored further for therapeutic applications in treating infections.

Biochemical Applications

2.1 Protein Fragmentation

This compound has been employed in biochemical research for the fragmentation of proteins. It acts on tyrosyl residues within polypeptides, leading to cleavage. A study highlighted that by controlling the purity of this compound and minimizing contaminants like o-iodoxybenzoic acid, researchers could effectively use it to cleave peptide bonds without affecting other amino acids . This method is particularly useful in proteomics for analyzing protein structure and function.

2.2 Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of Janus kinase activity. It was found that this compound can inhibit JAK2 activity, which may have implications for understanding its effects on signaling pathways involved in various diseases . This property suggests potential therapeutic avenues in conditions where JAK2 plays a critical role.

Synthetic Chemistry Applications

3.1 Organocatalysis

In synthetic chemistry, this compound serves as a precursor for generating hypervalent iodine reagents used in organocatalysis. A recent study reported a practical method for synthesizing cyclic hypervalent iodine(III) oxidants from this compound under mild conditions using Oxone® as an oxidant. These compounds have shown effectiveness in selective oxidation reactions, highlighting their utility in organic synthesis .

3.2 Synthesis of Derivatives

The versatility of this compound allows for the derivatization into various functionalized compounds through solvolytic methods. Researchers have successfully synthesized benziodoxole derivatives from this compound, demonstrating its application in creating new materials with desired chemical properties .

Analyse Chemischer Reaktionen

Nucleophilic Catalysis in Hydrolysis Reactions

o-Iodosobenzoate acts as a nucleophilic catalyst in the hydrolysis of esters, such as benzoate esters. The reaction proceeds via the formation of an acyl phosphate intermediate (Figure 1 ), with the following characteristics:

-

Mechanism : Nucleophilic attack by HPO₄²⁻ on the ester carbonyl, forming a tetrahedral intermediate that collapses to release phenol and generate acyl phosphate .

-

Rate-limiting step : The decomposition of the tetrahedral intermediate varies depending on the nucleophile (e.g., HPO₄²⁻ vs. imidazole) .

RCOOR +HPO42−o iodosobenzoateRCO PO32−+R OH

Oxidative Cleavage of Tryptophanyl Peptide Bonds

This compound selectively cleaves tryptophanyl peptide bonds in proteins through a two-step oxidation mechanism:

-

Oxidation of the indole ring to form an iminospirolactone intermediate.

-

Hydrolysis of the lactone, yielding N-acyldioxindolylalanine and cleaving the peptide backbone .

Key Findings:

-

Yield : 70–100% for bonds preceding alanine, glycine, serine, threonine, glutamine, arginine, or S-(pyridylethyl)cysteine .

-

Selectivity : Minimal modification of tyrosine or histidine residues, though methionine may oxidize to its sulfoxide .

| Amino Acid Preceding Tryptophan | Cleavage Yield (%) |

|---|---|

| Alanine | ~100 |

| Valine | ~70 |

| Isoleucine | ~70 |

Disproportionation and Formation of IBX

This compound undergoes disproportionation to form o-iodoxybenzoic acid (IBX), a potent oxidant, under oxidative conditions:

2o iodosobenzoateOxoneIBX+H2O

-

Contamination control : Pre-treatment with p-cresol removes IBX impurities, preventing undesired tyrosyl modifications .

-

Synthesis : Prepared via oxidation of 2-iodobenzoic acid with Oxone® in aqueous solution at 60°C (83% yield) .

Catalytic Oxidation Reactions

This compound serves as a precursor for catalytic oxidations when regenerated in situ with Oxone®:

-

Substrates : Primary and secondary alcohols oxidized to aldehydes/ketones or carboxylic acids .

-

Conditions : Aqueous/organic solvent mixtures (e.g., acetone/water) at 60–80°C .

-

Efficiency : Catalytic cycles achieve >90% yield with 10 mol% this compound .

Example Reaction:

RCH2OHo iodosobenzoate Oxone RCOOH

Solvolytic Derivatization

This compound undergoes ligand exchange with alcohols to form stable iodine(III) derivatives (Table 2 ) :

| Alcohol | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Methanol | Benziodoxole methoxide | 98 | 80 |

| Trifluoroethanol | Benziodoxole trifluoroethoxide | 95 | 70 |

| Isopropanol | Benziodoxole isopropoxide | 52 | 60 |

Mechanism : Solvolysis replaces the hydroxy group on iodine(III) with alkoxide, forming derivatives useful in further oxidations .

Role in Iodine Clock Reactions

Though not directly involving this compound, iodine clock reactions (e.g., S₂O₃²⁻/I⁻/starch systems) provide context for iodine-based redox kinetics .

Eigenschaften

Molekularformel |

C7H4IO3- |

|---|---|

Molekulargewicht |

263.01 g/mol |

IUPAC-Name |

2-iodosylbenzoate |

InChI |

InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)/p-1 |

InChI-Schlüssel |

IFPHDUVGLXEIOQ-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])I=O |

Synonyme |

2-iodosobenzoate 2-iodosobenzoic acid ortho-iodosobenzoate ortho-iodosobenzoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.